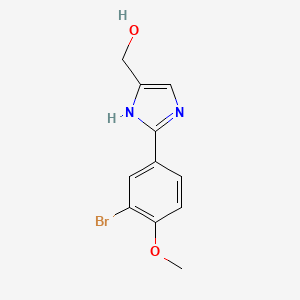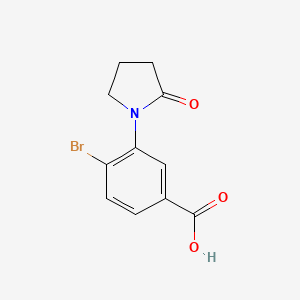
4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid is a chemical compound with the molecular formula C11H10BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a 2-oxo-1-pyrrolidinyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid typically involves the following steps:
Pyrrolidinylation: The 2-oxo-1-pyrrolidinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzoic acid with 2-pyrrolidone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid involves its interaction with specific molecular targets. The bromine atom and the 2-oxo-1-pyrrolidinyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobenzoic Acid: Similar in structure but with a fluorine atom instead of the 2-oxo-1-pyrrolidinyl group.
4-(2-Oxo-1-pyrrolidinyl)benzoic Acid: Lacks the bromine atom but retains the 2-oxo-1-pyrrolidinyl group.
4-(1-Pyrrolidinyl)benzoic Acid: Similar structure but without the oxo group.
Uniqueness
4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid is unique due to the presence of both the bromine atom and the 2-oxo-1-pyrrolidinyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H10BrNO3 |
|---|---|
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
4-bromo-3-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10BrNO3/c12-8-4-3-7(11(15)16)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) |
Clave InChI |
UVOMCKLSGWNEQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



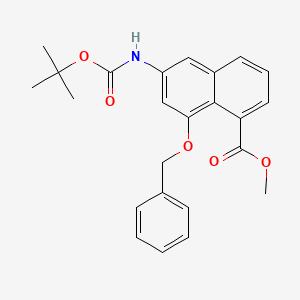
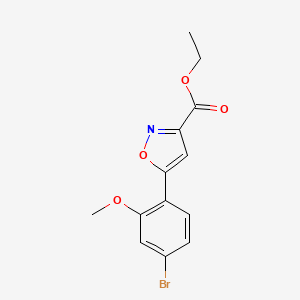

![1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester](/img/structure/B13697793.png)
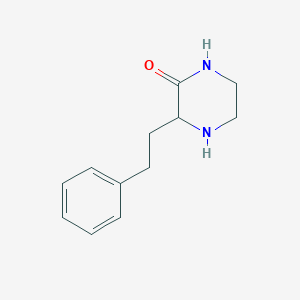
![6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13697801.png)
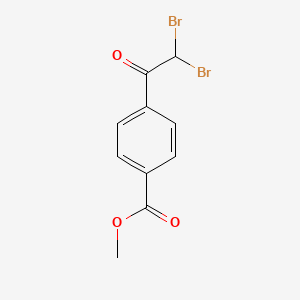
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-phenylphenyl]propan-2-yl]-2-phenylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13697815.png)



